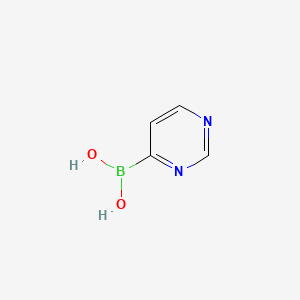

Pyrimidin-4-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrimidin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEFFTJDRKXKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673551 | |

| Record name | Pyrimidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852362-24-4 | |

| Record name | B-4-Pyrimidinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852362-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyrimidin-4-ylboronic Acid: A Cornerstone for Modern Drug Discovery

Abstract

Pyrimidin-4-ylboronic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science. Their utility, primarily as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, has cemented their status as indispensable intermediates for the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, with a focus on the underlying chemical principles, practical experimental considerations, and the comparative advantages of each approach. Detailed protocols for the synthesis via Miyaura borylation to its more stable pinacol ester precursor and a method for its subsequent deprotection are provided, alongside essential characterization data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Strategic Importance of this compound

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[1] The ability to functionalize the pyrimidine ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound serves as a versatile and highly valuable synthon, enabling the introduction of the pyrimidin-4-yl moiety into a target molecule with a high degree of precision and efficiency.

The boronic acid functional group is particularly well-suited for this role due to its stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions.[2] These reactions, most notably the Suzuki-Miyaura coupling, facilitate the formation of carbon-carbon bonds under mild conditions and with broad functional group tolerance, making them a cornerstone of modern organic synthesis.[3] this compound is a key intermediate in the synthesis of compounds such as aldosterone synthase inhibitors and potent, orally active Src kinase inhibitors with antitumor activity.[4]

This guide will delve into the two predominant synthetic pathways to this compound and its stable precursors:

-

Palladium-Catalyzed Miyaura Borylation: A robust and widely used method involving the cross-coupling of a 4-halopyrimidine with a diboron reagent.

-

Lithiation-Borylation: A classic organometallic approach that proceeds via a lithiated pyrimidine intermediate.

Emphasis will be placed on the synthesis of the more stable and easily handled pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, which can be readily converted to the desired boronic acid.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound presents unique challenges due to the electronic nature of the pyrimidine ring. The presence of two nitrogen atoms deactivates the ring towards electrophilic substitution and can complicate organometallic reactions. Careful selection of reagents and reaction conditions is therefore paramount for a successful synthesis.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a powerful method for the formation of aryl- and heteroarylboronates.[5] It involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Reaction Scheme:

Figure 1: General scheme for the Miyaura borylation of a 4-halopyrimidine.

The catalytic cycle of the Miyaura borylation is initiated by the oxidative addition of the 4-halopyrimidine to a Pd(0) complex. This is followed by transmetalation with the diboron reagent and reductive elimination to afford the desired pyrimidinylboronate and regenerate the Pd(0) catalyst. The choice of base is critical to the success of the reaction; a weak base such as potassium acetate (KOAc) is typically employed to avoid promoting a subsequent Suzuki-Miyaura coupling of the product with the starting halide.[5]

Advantages of Miyaura Borylation:

-

Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions, which allows for a high degree of functional group tolerance.

-

Commercial Availability of Reagents: The starting materials, including 4-halopyrimidines, bis(pinacolato)diboron, and palladium catalysts, are readily available from commercial suppliers.

-

Good to Excellent Yields: This method generally provides the desired product in good to excellent yields.

Lithiation-Borylation

The lithiation-borylation approach involves the deprotonation of a C-H bond or, more commonly, a halogen-metal exchange of a 4-halopyrimidine at low temperatures to generate a highly reactive pyrimidin-4-yllithium species. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate or isopropoxy(pinacol)borane, to form the desired boronic acid or its ester.

Reaction Scheme:

Figure 2: General scheme for the lithiation-borylation of a 4-halopyrimidine.

This method requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions of the highly reactive organolithium intermediate. The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is necessary to achieve efficient lithiation.[4]

Advantages of Lithiation-Borylation:

-

Cost-Effective Reagents: The reagents used in this method, such as n-butyllithium and trialkyl borates, are generally less expensive than the palladium catalysts and diboron reagents used in Miyaura borylation.

-

Direct Access to Boronic Acids: Depending on the workup procedure, this method can provide direct access to the boronic acid without the need for a deprotection step.

Challenges and Considerations:

-

Strictly Anhydrous and Low-Temperature Conditions: The requirement for inert atmosphere and cryogenic temperatures can be a practical limitation.

-

Functional Group Incompatibility: The highly basic and nucleophilic nature of the organolithium intermediate limits the tolerance of certain functional groups in the starting material.

-

Potential for Side Reactions: Side reactions, such as addition of the organolithium to other positions on the pyrimidine ring, can occur if the reaction conditions are not carefully controlled.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine via Miyaura borylation and a subsequent deprotection to yield this compound.

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine via Miyaura Borylation

This protocol is adapted from established procedures for the Miyaura borylation of heteroaryl halides.[6]

Materials:

-

4-Bromopyrimidine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 80-90 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine as a white to off-white solid.

Table 1: Representative Reaction Parameters for Miyaura Borylation

| Parameter | Value |

| Starting Material | 4-Bromopyrimidine |

| Borylating Agent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl₂ |

| Base | Potassium Acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 80-90 °C |

| Typical Yield | 70-90% |

Deprotection of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine to this compound

The pinacol ester can be deprotected to the corresponding boronic acid under mild acidic conditions. A common method involves transesterification followed by hydrolysis.[7][8]

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.0 equiv)

-

Diethanolamine (1.1 equiv)

-

Diethyl ether

-

Hydrochloric acid (0.1 M)

Procedure:

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in diethyl ether.

-

Add diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes.

-

Stir the mixture at room temperature for 30-60 minutes, or until the starting material is completely consumed as monitored by TLC.

-

Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

-

To the isolated diethanolamine-boronate adduct, add 0.1 M hydrochloric acid and diethyl ether.

-

Stir the biphasic mixture vigorously for 20-30 minutes.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a white solid. Due to the propensity of boronic acids to dehydrate, it is often used directly in the next step without extensive purification.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the pyrimidine ring carbons and the boronic acid group.[9][10][11]

-

¹¹B NMR: Boron-11 NMR is a valuable tool for characterizing organoboron compounds. The chemical shift of the boron atom will confirm the formation of the boronic acid.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Conclusion

The synthesis of this compound is a critical enabling technology for the development of novel pharmaceuticals and functional materials. While both Miyaura borylation and lithiation-borylation represent viable synthetic routes, the palladium-catalyzed approach offers greater functional group tolerance and milder reaction conditions, making it the preferred method in many applications. The synthesis of the more stable pinacol ester intermediate provides a practical and efficient means of handling this valuable building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their own research endeavors, thereby accelerating the pace of innovation in chemical synthesis and drug discovery.

References

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. (n.d.). Chem-Impex. Retrieved January 10, 2026, from [Link]

-

A method for the deprotection of alkylpinacolyl boronate esters. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved January 10, 2026, from [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3788. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2007). European Journal of Organic Chemistry, 2007(23), 3847-3853. Retrieved January 10, 2026, from [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005). The Journal of Organic Chemistry, 70(18), 7173-7182. [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (2010). The Journal of Organic Chemistry, 75(10), 3401-3410. Retrieved January 10, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved January 10, 2026, from [Link]

-

Miyaura borylation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Organic Chemistry: Current Research, 6(1). [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved January 10, 2026, from [Link]

-

Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2022). Indian Journal of Pharmaceutical Education and Research, 56(4s), s569-s577. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). ACS Omega, 10(47), 56985-56999. [Link]

-

Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of a Heterocyclic Boronic Acid

An In-depth Technical Guide to Pyrimidin-4-ylboronic Acid for Advanced Research and Development

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel chemical entities. This compound has emerged as a particularly valuable reagent, not merely as another organoboron compound, but as a key intermediate whose unique electronic properties and structural motif are leveraged to construct complex molecular architectures. This guide moves beyond a simple recitation of data to provide a deeper understanding of the causality behind its application, the nuances of its handling, and its pivotal role in catalysis-driven synthesis, particularly for professionals engaged in drug discovery.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the foundation for its successful application. The presence of two nitrogen atoms in the pyrimidine ring significantly influences its electronic nature, stability, and reactivity compared to simpler arylboronic acids.

Key Physicochemical Data

The intrinsic properties of this compound dictate its behavior in both storage and reaction conditions. The high melting point, for instance, is indicative of strong intermolecular forces in the solid state, likely involving hydrogen bonding.

| Property | Value | Source(s) |

| CAS Number | 852362-24-4 | [1][2][3][4] |

| Molecular Formula | C₄H₅BN₂O₂ | [2][3][4] |

| Molecular Weight | 123.91 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | >205°C (decomposition) | [1] |

| IUPAC Name | This compound | [2] |

| Density | ~1.33 g/cm³ (Predicted) | [3] |

Stability and Storage Considerations

Field Insight: The primary challenge with many boronic acids, including this heterocyclic variant, is their propensity for dehydration to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation under certain conditions.

-

Storage Protocol: To maintain integrity, this compound should be stored under refrigerated conditions (e.g., -20°C), in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.[5][6]

-

Incompatibilities: Avoid contact with strong acids and strong bases during storage, as these can catalyze degradation.[5]

Spectroscopic Characterization

Authenticating the structure and purity of this compound is critical. Below are the expected spectroscopic signatures.

-

¹H NMR: The pyrimidine ring protons are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm). The two protons on the ring will exhibit characteristic splitting patterns, and the acidic protons of the B(OH)₂ group may appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR: Four distinct signals corresponding to the pyrimidine ring carbons would be expected.

-

¹¹B NMR: This is a definitive technique for boron-containing compounds. A single, relatively broad resonance is expected in the range of δ 28-34 ppm, characteristic of a trigonal boronic acid.[7]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch (~3200-3500 cm⁻¹), a strong B-O stretch (~1350 cm⁻¹), and C=N/C=C stretching frequencies characteristic of the pyrimidine ring.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the parent ion [M+H]⁺ or [M-H]⁻.

Synthesis and Purification Strategies

The synthesis of heteroaryl boronic acids can be non-trivial due to the potential for side reactions and the instability of intermediates.[8] While numerous proprietary methods exist, a generalized and robust approach is outlined below.

Generalized Synthetic Workflow

The most common strategy involves a metal-halogen exchange from a 4-halopyrimidine followed by electrophilic trapping with a trialkyl borate. The choice of organometallic intermediate is critical to prevent side reactions.

Sources

- 1. This compound | 852362-24-4 [chemicalbook.com]

- 2. This compound (~80%) | LGC Standards [lgcstandards.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 852362-24-4 | MFCD08234611 | this compound [aaronchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

- 7. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

An In-Depth Technical Guide to Pyrimidin-4-ylboronic Acid: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of pyrimidin-4-ylboronic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing actionable insights for researchers in drug discovery and development. This document is designed to be a self-validating resource, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a ubiquitous motif in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. The introduction of a boronic acid functional group at the 4-position of the pyrimidine ring creates a versatile synthetic handle, enabling the construction of complex molecular architectures through powerful cross-coupling methodologies. This compound has thus emerged as a valuable reagent for the synthesis of novel therapeutic agents targeting a wide range of diseases.[3][4]

Molecular Structure and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

Chemical Structure

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a boronic acid group [-B(OH)₂] at the C4 position.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[5] |

| CAS Number | 852362-24-4[6] |

| Molecular Formula | C₄H₅BN₂O₂[6] |

| Molecular Weight | 123.91 g/mol [6][7] |

| SMILES | OB(C1=NC=NC=C1)O[5] |

| InChI | InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,8-9H[5] |

The presence of the electron-deficient pyrimidine ring and the Lewis acidic boronic acid moiety dictates the reactivity and synthetic utility of this compound.

Physicochemical Properties

The physical and chemical properties of this compound influence its handling, storage, and reactivity.

| Property | Value/Description | Source |

| Appearance | White to off-white solid | [6] |

| Melting Point | >205 °C (decomposition) | [6] |

| Solubility | Slightly soluble in DMSO and methanol | [6] |

| pKa | 6.86 ± 0.53 (Predicted) | [6] |

| Storage | Refrigerator, under inert atmosphere | [6] |

Note on Stability: Heterocyclic boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid group, can be prone to protodeboronation, especially under acidic or harsh reaction conditions.[8] While this compound is generally more stable than its 2-substituted isomer, care should be taken in its handling and use to minimize degradation.[8] The use of air-stable MIDA (N-methyliminodiacetic acid) boronates can be an effective strategy to circumvent the instability of some boronic acids.[9]

Synthesis of this compound

The synthesis of this compound can be challenging due to the potential for side reactions and the aforementioned instability. However, several strategies have been developed. A common approach involves the metal-halogen exchange of a halopyrimidine followed by quenching with a trialkyl borate.

Illustrative Synthetic Pathway

A general and widely applicable method for the synthesis of aryl and heteroaryl boronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic workup.[10]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions in the kinase hinge region. This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors. For instance, it has been utilized in the preparation of potent, orally active Src kinase inhibitors and aldosterone synthase inhibitors. [6] A notable application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune diseases. [11]The pyrimidine core often forms the central scaffold of these molecules, and this compound can be used to introduce this core or to append other functionalities to it.

Characterization and Spectroscopic Data

Accurate characterization of this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the boronic acid group. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), the spectra can sometimes be complex or show broad peaks. [12]* ¹³C NMR: The carbon NMR will show characteristic signals for the carbon atoms of the pyrimidine ring. The carbon attached to the boron atom will have a chemical shift that is indicative of this substitution.

-

¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.

Note: Obtaining high-quality NMR spectra of boronic acids can be challenging due to oligomerization. Running spectra in deuterated methanol or converting the boronic acid to a more stable derivative, such as a diethanolamine adduct, can sometimes yield sharper signals. [12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to:

-

O-H stretching of the boronic acid group (broad band, ~3200-3600 cm⁻¹)

-

B-O stretching (~1300-1400 cm⁻¹)

-

C=N and C=C stretching of the pyrimidine ring (~1400-1600 cm⁻¹)

-

C-H stretching and bending vibrations

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids, and the spectrum will typically show the protonated molecule [M+H]⁺ or other adducts.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Skin Irritation: May cause skin irritation. [13]* Eye Irritation: May cause serious eye irritation. [13]* Respiratory Irritation: May cause respiratory irritation if inhaled. [13]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation. [6]* Keep away from strong oxidizing agents, acids, and bases. [13]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to participate in robust and reliable cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has cemented its role in the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling the rapid exploration of chemical space and the efficient construction of drug candidates will only increase. Further research into more stable derivatives and improved synthetic methodologies will continue to enhance the utility of this important compound in the future of drug discovery.

References

Sources

- 1. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. preprints.org [preprints.org]

- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 5. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 6. This compound | 852362-24-4 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. reddit.com [reddit.com]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of Pyrimidin-4-ylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Pyrimidin-4-ylboronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility, however, is shadowed by significant inherent chemical instability. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage, handling, and stability assessment. For researchers in drug discovery and development, adherence to these guidelines is not merely best practice but essential for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final compounds. We will explore the causality behind its instability and present proactive strategies, including derivatization to stable boronate esters, to mitigate these challenges.

Section 1: Introduction to this compound

The value of this compound lies in its ability to introduce the pyrimidine moiety into complex molecular architectures, a common scaffold in pharmacologically active compounds[1]. However, like many heteroarylboronic acids, it belongs to a class of reagents known for their challenging stability profiles, which can significantly limit their benchtop storage and utility in cross-coupling reactions if not handled correctly[2][3].

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅BN₂O₂ | [4] |

| Molecular Weight | 123.91 g/mol | [5] |

| Appearance | Off-white to white solid | N/A |

| Melting Point | >205°C (decomposition) | [1] |

| CAS Number | 852362-24-4 | [1] |

The notation of a melting point with decomposition is a critical first indicator of thermal lability. Understanding the mechanisms behind this instability is the first step toward controlling it.

Section 2: Understanding the Chemical Instability

The reactivity of the boronic acid functional group, combined with the electronic nature of the pyrimidine ring, gives rise to several competing degradation pathways. These processes can occur during storage, on the benchtop, or in situ during a chemical reaction, leading to diminished yields and complex impurity profiles.

Primary Degradation Pathways

-

Protodeboronation: This is arguably the most common and facile degradation pathway for many unstable heteroarylboronic acids[3]. It involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the parent heterocycle (pyrimidine). This reaction is often accelerated by moisture and extremes of pH[6].

-

Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, which can cleave the C-B bond to form a hydroxyl group, resulting in the formation of 4-hydroxypyrimidine[7]. This process is mediated by atmospheric oxygen and can be accelerated by trace metal impurities.

-

Dehydrative Trimerization (Boroxine Formation): In the solid state or in non-aqueous solvents, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this is a reversible process upon addition of water, the formation of boroxine alters the compound's effective molecular weight and can complicate stoichiometry calculations in reactions.

Section 3: Critical Factors Influencing Stability

The rate and extent of degradation are directly controlled by environmental conditions. A systematic understanding of these factors is crucial for establishing effective storage and handling procedures.

Table 2: Impact of Environmental Factors on Stability

| Factor | Effect on this compound | Rationale & Causality |

| Atmosphere (O₂) | Promotes oxidative degradation to 4-hydroxypyrimidine. | The electron-deficient boronic acid group is susceptible to attack by atmospheric oxygen, a process that can be catalyzed by light or trace metals[7]. |

| Moisture (H₂O) | Accelerates protodeboronation and enables boroxine hydrolysis. | Water acts as a proton source for protodeboronation. High humidity can lead to surface adsorption of water, creating a microenvironment where degradation is accelerated[8][9]. |

| Temperature | Significantly increases the rate of all degradation pathways. | Thermal energy overcomes the activation barrier for decomposition reactions. Storage at elevated temperatures leads to rapid loss of purity[10][11]. |

| Light | Can catalyze oxidative and other radical-mediated degradation pathways. | UV or visible light can provide the energy to initiate free-radical chain reactions, leading to complex decomposition mixtures[12]. |

| pH (in solution) | Extremes of pH (<4 or >8) accelerate protodeboronation. | Both acidic and basic conditions can catalyze the cleavage of the C-B bond, with the boronate anion being particularly susceptible[6]. |

Section 4: Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities detailed above, a multi-layered approach to storage and handling is required to preserve the integrity of this compound.

Protocol 1: Long-Term Storage (Solid State)

This protocol is designed for the storage of newly received or bulk quantities of the material.

-

Verification: Upon receipt, do not open the primary container outside of a controlled atmosphere. Note the supplier's packaging (e.g., amber vial, sealed under argon).

-

Inert Atmosphere Transfer: If the material needs to be aliquoted, perform the transfer inside a glovebox with low oxygen (<50 ppm) and moisture (<50 ppm) levels. If a glovebox is unavailable, use a Schlenk line to backfill the container with dry argon or nitrogen.

-

Container Selection: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.

-

Secondary Containment & Labeling: Place the primary vial inside a labeled, sealed secondary container (e.g., a small desiccator or a sealed bag with desiccant).

-

Storage Conditions: Store the material at -20°C . This temperature is critical for minimizing the kinetic rate of all degradation pathways. A standard laboratory freezer is sufficient.

-

Documentation: Maintain a logbook for the material, tracking lot number, date received, storage conditions, and dates accessed.

Protocol 2: Short-Term Handling and Dispensing

This protocol minimizes degradation during routine experimental use.

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator (approx. 30-60 minutes). This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Dispensing: Briefly open the vial under a positive pressure stream of dry argon or nitrogen to weigh the desired amount. Minimize the time the container is open.

-

Rapid Use: Use the weighed material immediately. Do not leave it exposed on the benchtop.

-

Resealing and Storage: After dispensing, flush the vial headspace with inert gas, seal tightly, and immediately return it to the -20°C freezer.

Section 5: Stability-Indicating Analytical Methods

To ensure the quality of the material, especially before use in a critical reaction, a reliable analytical method is required to assess purity and detect key degradants.

Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method can effectively separate the polar this compound from its less polar protodeboronation product, pyrimidine.

-

Instrumentation: An HPLC system with a UV detector is required[13].

-

Column: C18 stationary phase, e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm. This type of column with low silanol activity is chosen to minimize on-column hydrolysis of the analyte[14].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile. Analyze immediately after preparation.

-

System Suitability: Prepare a sample containing both this compound and pyrimidine to confirm baseline resolution between the two peaks.

-

Data Interpretation: The primary peak corresponds to the boronic acid. The presence of a peak corresponding to pyrimidine indicates protodeboronation. Purity is determined by the area percent of the main peak.

Section 6: Advanced Topic: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic study mandated by regulatory bodies like the ICH to understand the intrinsic stability of a drug substance[15]. It helps to identify likely degradation products and develop stability-indicating analytical methods.

Protocol 4: Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize before injection.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize before injection.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, prepare a sample for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 3). Use LC-MS to obtain mass information on any new impurity peaks.

-

Evaluation: Aim for 5-20% degradation. If degradation is excessive, reduce the stress duration or severity. If no degradation is observed, increase it[16]. The goal is to generate detectable levels of primary degradants.

Section 7: Proactive Stabilization Strategy: The Use of Boronate Esters

The most effective strategy for overcoming the inherent instability of this compound is to protect the boronic acid functional group by converting it to a boronate ester. N-methyliminodiacetic acid (MIDA) boronates are particularly advantageous.

Key Advantages of MIDA Boronates:

-

Benchtop Stability: MIDA boronates are crystalline, air-stable solids that are not susceptible to the degradation pathways of the free boronic acid[2][3].

-

Slow Release: Under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane), the MIDA ester hydrolyzes in a slow, controlled manner, releasing the active boronic acid in situ for the cross-coupling reaction[3]. This keeps the instantaneous concentration of the unstable free acid low, minimizing its decomposition while allowing it to participate effectively in the catalytic cycle.

For synthetic campaigns requiring high reproducibility and yield, starting with the MIDA boronate of this compound instead of the free acid is a highly recommended, field-proven strategy.

Conclusion

This compound is a valuable but highly sensitive reagent. Its stability is not an intrinsic property but a state that must be actively managed. The key takeaways for any researcher are:

-

Acknowledge Instability: Assume the compound is degrading if not handled under optimal conditions.

-

Control the Environment: The exclusion of moisture, oxygen, heat, and light is paramount.

-

Store Cold and Inert: Long-term storage at -20°C under an inert atmosphere is non-negotiable.

-

Analyze Before Use: Verify the purity of the material with a suitable analytical method before its inclusion in a reaction.

-

Consider Derivatization: For critical applications, employ stabilized forms like MIDA boronates to ensure reproducibility and maximize success.

By implementing these scientifically-grounded protocols, researchers can confidently utilize this compound, ensuring the integrity of their chemistry from the vial to the final product.

References

-

Li, P., Wang, L., & Wigal, C. T. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571-3575. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from Carl ROTH. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

-

Reddit r/Chempros. (2025). Pyrimidin-2-ylboronic acid synthesis. Retrieved from Reddit. [Link]

-

Cleaver, L., & Wong, W. (2011). Humidity‐induced surface modification of boric acid. ResearchGate. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from Lab Alley. [Link]

-

K-M. Kim, et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). [Link]

-

Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from Waters Corporation. [Link]

-

Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(4), 857–865. [Link]

-

Qiu, H., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(18), 2613-2624. [Link]

Sources

- 1. This compound | 852362-24-4 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (~80%) | LGC Standards [lgcstandards.com]

- 5. pyrimidine-5-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. laballey.com [laballey.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. biomedres.us [biomedres.us]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Synthetic Cornerstone of Modern Drug Discovery: A Technical Guide to Pyrimidin-4-ylboronic Acid Derivatives

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of therapeutic innovation. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. This inherent bio-relevance, coupled with its synthetic versatility, has made the pyrimidine nucleus a privileged structure in the design of novel therapeutics, from anticancer agents to antivirals.[1][2] Among the vast family of pyrimidine-based building blocks, pyrimidin-4-ylboronic acid and its derivatives have emerged as particularly powerful tools, primarily for their exceptional utility in palladium-catalyzed cross-coupling reactions.

This in-depth technical guide provides a comprehensive overview of this compound derivatives, from their synthesis and physicochemical properties to their strategic application in drug discovery. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to empower researchers in their quest for the next generation of therapeutics.

The Strategic Advantage of the Pyrimidin-4-yl Moiety in Medicinal Chemistry

The pyrimidine ring is an electron-deficient aromatic system, a characteristic that makes it a facile substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic placement of the boronic acid group at the 4-position of the pyrimidine ring offers several distinct advantages in drug design:

-

Vectorial Exit Point for SAR Exploration: The C4 position of the pyrimidine ring provides a well-defined vector for chemical elaboration. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing a diverse range of substituents that can interact with specific pockets of a biological target.

-

Hydrogen Bonding Capabilities: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the natural purine and pyrimidine bases. This is a crucial feature in the design of competitive inhibitors, particularly for enzymes that bind ATP, such as kinases.

-

Modulation of Physicochemical Properties: The pyrimidine core can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. Judicious substitution on the pyrimidine ring can fine-tune these properties to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate.

-

Metabolic Stability: The pyrimidine ring itself is generally metabolically stable, which can contribute to a longer half-life and improved bioavailability of drug candidates.

Synthesis of this compound Derivatives: A Comparative Overview

The synthesis of this compound and its derivatives can be approached through several key methodologies. The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required.

Miyaura Borylation: The Gold Standard

The palladium-catalyzed Miyaura borylation is arguably the most versatile and widely employed method for the synthesis of aryl and heteroaryl boronic esters.[3][4] This reaction involves the cross-coupling of a halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

The key advantages of the Miyaura borylation include its broad substrate scope, excellent functional group tolerance, and the formation of stable, readily purifiable pinacol boronate esters. These esters can be used directly in subsequent Suzuki-Miyaura cross-coupling reactions without the need for hydrolysis to the corresponding boronic acid.

Diagram 1: General Workflow for Miyaura Borylation

Caption: General workflow for the synthesis of this compound pinacol ester via Miyaura borylation.

Detailed Experimental Protocol: Miyaura Borylation of 4-Chloropyrimidine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

4-Chloropyrimidine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloropyrimidine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired this compound pinacol ester.

Halogen-Lithium Exchange and Borylation

An alternative approach to this compound derivatives is through a halogen-lithium exchange reaction followed by quenching with a boron electrophile. This method is particularly useful when starting from a 4-bromopyrimidine derivative. The choice of a strong, non-nucleophilic base, such as n-butyllithium or a Grignard reagent, is crucial for efficient halogen-lithium exchange. The resulting lithiated pyrimidine is then trapped with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid.

Key Considerations:

-

Low Temperatures: These reactions are typically carried out at very low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

-

Anhydrous Conditions: Strict anhydrous conditions are essential for the success of this reaction, as organolithium reagents are highly reactive towards water.

-

Functional Group Compatibility: This method is less tolerant of electrophilic functional groups compared to the Miyaura borylation.

Diagram 2: Halogen-Lithium Exchange and Borylation Pathway

Caption: Pathway for the synthesis of this compound via halogen-lithium exchange and borylation.

Physicochemical Properties, Stability, and Handling

A thorough understanding of the physicochemical properties of this compound derivatives is essential for their effective use in synthesis and for ensuring the reproducibility of experimental results.

| Property | Value/Information | Source |

| Molecular Formula | C₄H₅BN₂O₂ | [5][6][7] |

| Molecular Weight | 123.91 g/mol | [5] |

| Appearance | White to off-white solid | Vendor Information |

| Melting Point | >205 °C (decomposes) | [8] |

| pKa | Data not readily available for the pyrimidin-4-yl isomer. For the related pyridin-4-ylboronic acid, the pKa of the pyridinium ion is approximately 4.5-5.0, and the pKa of the boronic acid is around 8.5-9.0. | General knowledge |

| Solubility | Generally soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in less polar solvents like THF and dichloromethane. Solubility in water is pH-dependent. | and general knowledge |

| Stability | Boronic acids are susceptible to protodeboronation, especially under acidic or strongly basic conditions. They can also undergo oxidative degradation. The pinacol esters are generally more stable and easier to handle. | General knowledge |

| Storage | Store in a cool, dry, and well-ventilated area. Keep away from moisture and strong oxidizing agents. For long-term storage, refrigeration (-20 °C) under an inert atmosphere is recommended. | [5][9] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Take precautions against static discharge.

Applications in Drug Discovery: Case Studies

The true value of this compound derivatives is realized in their application as key building blocks in the synthesis of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is the primary transformation where these reagents shine, enabling the formation of C-C bonds with a wide array of aryl and heteroaryl halides.

Kinase Inhibitors: A Privileged Scaffold

The pyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[10][11][12] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine ring of ATP. This compound provides a direct route to introduce diverse functionality at the C4 position, allowing for the optimization of potency and selectivity.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation. Their dysregulation is implicated in the pathogenesis of many cancers, making them attractive targets for drug development.[2][11][13][14][15]

A common synthetic strategy for accessing potent Aurora kinase inhibitors involves the Suzuki-Miyaura coupling of a this compound derivative with a substituted heterocyclic halide. For instance, a 2,4-disubstituted pyrimidine scaffold can be constructed where the C4 substituent, introduced via the boronic acid, can be tailored to interact with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

Table 1: Structure-Activity Relationship of 2,4-Disubstituted Pyrimidine-Based Aurora Kinase Inhibitors

| Compound | R¹ (at C4) | R² (at C2) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | HCT-116 Cell Proliferation IC₅₀ (µM) | Reference |

| 12a | 4-Fluorophenyl | 4-(Piperidin-1-yl)phenylamino | 309 | 293 | 1.31 | [15] |

| 11j | Substituted Phenyl | N-methyl-N-(1-methylpiperidin-4-yl)amino | 7.1 | - | 0.0122 (U937 cells) | [2] |

Note: The structures and data are simplified representations from the cited literature for illustrative purposes.

Case Study: Src Kinase Inhibitors

Src kinase is a non-receptor tyrosine kinase that is overexpressed and activated in many human cancers. It plays a key role in cell proliferation, survival, and metastasis. This compound has been utilized as a key intermediate in the synthesis of potent and orally active Src kinase inhibitors.[8] For example, the coupling of this compound with a suitably functionalized benzo[9][16][17]triazine core can lead to compounds with significant antitumor activity.

Beyond Kinases: A Versatile Building Block

The utility of this compound extends beyond kinase inhibitors. It has been employed in the synthesis of a variety of other biologically active molecules, including:

-

Aldosterone synthase inhibitors: For the potential treatment of hypertension and heart failure.[8]

-

VCP/p97 inhibitors: As potential therapeutics for cancer and neurodegenerative diseases.[6][17]

Conclusion and Future Perspectives

This compound and its derivatives have firmly established themselves as indispensable tools in the arsenal of the modern medicinal chemist. Their synthetic accessibility, coupled with the inherent biological relevance of the pyrimidine scaffold, makes them ideal starting points for the discovery and development of novel therapeutics. The continued evolution of palladium-catalyzed cross-coupling methodologies, including the development of more active and robust catalyst systems, will undoubtedly further expand the utility of these versatile building blocks. As our understanding of the molecular drivers of disease deepens, the ability to rapidly and efficiently synthesize diverse libraries of pyrimidine-based compounds will be paramount in the quest for more effective and selective medicines. This guide has provided a comprehensive overview of the core principles and practical considerations for working with this compound derivatives, with the aim of empowering researchers to leverage these powerful reagents in their own drug discovery endeavors.

References

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

-

Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]

-

Reactions and conditions for the synthesis of the imatinib analogues 1–4. ResearchGate. Available from: [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available from: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available from: [Link]

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health. Available from: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. Available from: [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

-

ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA. Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available from: [Link]

-

(Pyridin-4-yl)boronic acid. PubChem. Available from: [Link]

-

Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. Available from: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Available from: [Link]

-

Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate. Available from: [Link]

-

A Facile Total Synthesis of Imatinib Base and Its Analogues. Semantic Scholar. Available from: [Link]

-

The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercu. Science of Synthesis. Available from: [Link]

-

Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. PubMed. Available from: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]

-

Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. Available from: [Link]

-

Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available from: [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. This compound (~80%) | LGC Standards [lgcstandards.com]

- 7. ::this compound | CAS No: 852362-24-4 | SVAK Life Sciences:: [svaklifesciences.com]

- 8. This compound | 852362-24-4 [chemicalbook.com]

- 9. 1692-15-5|Pyridin-4-ylboronic acid|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 17. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules and a vast array of therapeutic agents.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold" in the design of novel drugs. This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine-containing compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, with a special focus on their role as potent kinase inhibitors. This document is designed to be a practical and comprehensive resource, integrating established scientific principles with actionable experimental protocols and data interpretation.

Introduction: The Enduring Significance of the Pyrimidine Moiety

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself.[1][3] It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA.[1][2][4] Beyond its role in nucleic acids, the pyrimidine scaffold is also found in essential vitamins like thiamine (Vitamin B1) and in various coenzymes.[1] This natural prevalence has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to the development of a multitude of clinically significant drugs.[3][5] The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[5]

Diverse Biological Activities of Pyrimidine-Containing Compounds

The pharmacological prowess of pyrimidine derivatives is remarkably broad, spanning a wide spectrum of therapeutic areas.[3][6] This section will explore the key biological activities that have established pyrimidines as a critical class of compounds in drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine-based compounds have emerged as a major class of anticancer agents, exhibiting efficacy against various cancer cell lines.[2] Their mechanisms of action are diverse and often target fundamental cellular processes that are dysregulated in cancer.

Mechanisms of Action:

-

Inhibition of DNA Synthesis: As analogues of natural pyrimidines, some derivatives act as antimetabolites.[7] They can be incorporated into DNA, leading to chain termination and inhibition of DNA replication, a critical process for rapidly dividing cancer cells.[7] A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2]

-

Kinase Inhibition: A significant number of pyrimidine derivatives function as potent inhibitors of protein kinases.[2][8] Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[9] By targeting kinases that are hyperactivated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), these compounds can effectively halt tumor progression.[10][11] For instance, gefitinib and lapatinib are pyrimidine-based EGFR inhibitors used in cancer therapy.[10]

-

Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives, like methotrexate, inhibit DHFR, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and pyrimidines.[10] This leads to a depletion of the building blocks for DNA and RNA synthesis, thereby arresting cell division.

Illustrative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and is often overactive in various cancers. Pyrimidine-based inhibitors can block this pathway, leading to reduced tumor growth.

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.

Antiviral Activity: Combating Viral Replication

Pyrimidine nucleoside analogues have been a cornerstone of antiviral therapy for decades.[12] Their structural similarity to natural nucleosides allows them to interfere with viral replication processes.

Mechanisms of Action:

-

Inhibition of Viral Polymerases: Many antiviral pyrimidine derivatives act as chain terminators.[13] After being phosphorylated to their active triphosphate form within the cell, they are incorporated into the growing viral DNA or RNA chain by viral polymerases.[13] Lacking the 3'-hydroxyl group necessary for the addition of the next nucleotide, they halt further elongation of the viral genome. Examples include Zidovudine (AZT) used in HIV treatment and Acyclovir for herpes simplex virus.[12]

-

Inhibition of Host Nucleoside Biosynthesis: Some pyrimidine inhibitors can target host cell enzymes involved in the synthesis of nucleoside triphosphates, which are essential for viral replication.[14][15] By depleting the pool of available building blocks, these compounds can indirectly inhibit viral replication.[14][15]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[3][16][17]

Mechanisms of Action:

-

Inhibition of Dihydrofolate Reductase (DHFR): Similar to their anticancer effects, some pyrimidine compounds, like trimethoprim, are potent inhibitors of bacterial DHFR.[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.

-

Inhibition of Cell Wall Synthesis: Certain pyrimidine derivatives can interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

-

General Metabolic Disruption: The diverse structures of pyrimidine derivatives allow them to interact with various other essential bacterial enzymes and metabolic pathways.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several pyrimidine-containing compounds have been shown to possess anti-inflammatory properties.[17][18][19]

Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some pyrimidine derivatives can inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.[18]

-

Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of the inflammatory response.[20] Certain pyrimidine compounds can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[20]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of novel pyrimidine-containing compounds requires robust and reliable experimental assays. This section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity: Cytotoxicity Assays

Cytotoxicity assays are fundamental for screening potential anticancer agents by measuring their ability to kill cancer cells.[21][22][23]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24]

Materials:

-

Cancer cell line of interest (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test pyrimidine compounds (dissolved in DMSO)

-